Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH
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Overview
Description
Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a di-tert-butyl dicarbonate (Boc) protecting group on the side chain, and an additional Boc-protected aminoethyl group. These protecting groups are crucial for preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH typically involves multiple steps:
Protection of the Amino Group: The amino group of L-Dap (L-2,3-diaminopropanoic acid) is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Introduction of the Boc-Aminoethyl Group: The Boc-aminoethyl group is introduced through a nucleophilic substitution reaction, where the amino group reacts with a Boc-protected ethyl halide.
Industrial Production Methods: Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection and deprotection efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc groups can be removed using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC in the presence of a base like DIPEA.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HBTU, DIC, DIPEA.
Major Products Formed:
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptide Chains: Coupling reactions with other amino acids form longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS): Facilitates the stepwise construction of peptides on a solid support.
Biology:
Protein Engineering: Used in the design and synthesis of novel proteins with specific functions.
Enzyme Studies: Helps in the study of enzyme-substrate interactions by incorporating modified amino acids.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Vaccine Development: Plays a role in the design of peptide-based vaccines.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Integral in the development of new pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Fmoc-L-Dap(Boc,2-Boc-aminoethyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Boc groups are removed under acidic conditions, enabling the stepwise construction of peptides.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH: Similar structure with a Boc-protected lysine side chain.
Fmoc-L-Orn(Boc)-OH: Contains a Boc-protected ornithine side chain.
Fmoc-L-Dab(Boc)-OH: Similar but lacks the additional Boc-aminoethyl group.
Uniqueness:
Additional Boc-Aminoethyl Group: Provides an extra functional group for further modifications.
Versatility in Peptide Synthesis: Offers more options for designing complex peptides with multiple functional groups.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O8/c1-29(2,3)40-26(36)31-15-16-33(28(38)41-30(4,5)6)17-24(25(34)35)32-27(37)39-18-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,23-24H,15-18H2,1-6H3,(H,31,36)(H,32,37)(H,34,35)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYKLFJOYHCMQ-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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